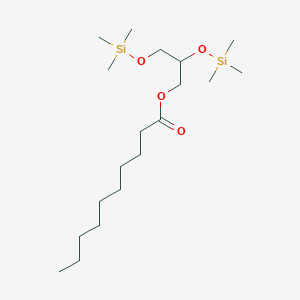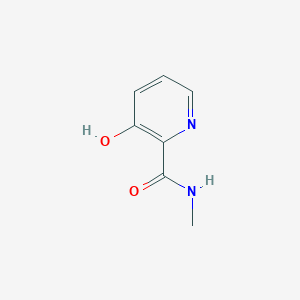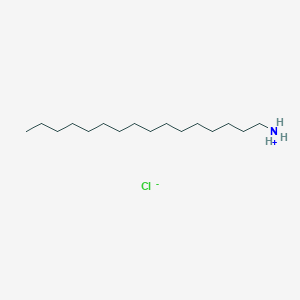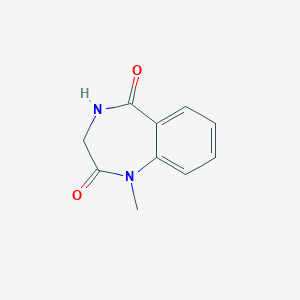
1-méthyl-3,4-dihydro-1H-1,4-benzodiazépine-2,5-dione
Vue d'ensemble
Description
1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also known as MDBD, is a synthetic compound used for a variety of scientific research applications. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms arranged in a ring structure. MDBD has been studied for its potential applications in medical, pharmaceutical, and chemical research.
Applications De Recherche Scientifique
Activité antimicrobienne
Le squelette de la 1,4-benzodiazépine-2,5-dione et ses dérivés ont été rapportés comme présentant une activité antimicrobienne . Les activités biologiques de ces composés sont souvent influencées par les groupes fonctionnels attachés au cycle .
Activité antivirale
Ces composés ont également été trouvés comme ayant des propriétés antivirales . Par exemple, ils ont été impliqués dans le développement de médicaments contre certaines des maladies les plus mortelles au monde, comme le VIH .
Activité antihypertensive
Les dérivés de la 1,4-benzodiazépine-2,5-dione ont été utilisés dans la recherche d'antihypertenseurs . L'étude des relations structure-activité pourrait bien recevoir un coup de pouce avec l'avènement des graphiques moléculaires informatisés .
Activité antidiabétique
Ces composés ont été rapportés comme inhibant les voies métaboliques telles que la monoacylglycérol acyltransférase-2, qui est impliquée dans le développement de médicaments contre le diabète .
Activité anticancéreuse
Le squelette de la 1,4-benzodiazépine-2,5-dione est présent dans plusieurs produits naturels et leurs dérivés sont des agents anticholinestérasiques actifs . Ces composés ont été utilisés dans le développement de médicaments anticancéreux .
Activateurs du canal KATP
Les dérivés de la 1,4-benzodiazépine-2,5-dione ont été synthétisés et testés en tant qu'activateurs des récepteurs AMPA
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione acts as a GABA modulator GABA-A receptors have at least three allosteric sites at which modulators act . This compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Biochemical Pathways
The compound’s action on the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects include reduced neuronal excitability and potential sedative effects.
Result of Action
The compound’s action on the GABA receptor-ionophore complex can lead to reduced neuronal excitability . This could potentially have sedative effects, although the specific molecular and cellular effects would depend on the context of use and dosage.
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESRUHFMTYDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393659 | |
| Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133-42-2 | |
| Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do BNZ-1 and BNZ-2 interact with macrophages and what are the potential downstream effects relevant to their anti-leishmanial activity?
A1: While the precise mechanism of action remains unclear, research indicates that both BNZ-1 and BNZ-2 deplete glutathione (GSH) levels in murine macrophages without affecting cell viability at concentrations up to 100 μM. [] This GSH depletion is noteworthy because Leishmania parasites rely on a GSH analogue, trypanothione, for their survival. [] Further investigation is needed to determine if BNZ compounds directly or indirectly target trypanothione, potentially leading to parasite death.
Q2: How are BNZ-1 and BNZ-2 metabolized in the liver?
A2: Studies utilizing rat hepatocytes and liver microsomes reveal that both BNZ-1 and BNZ-2 undergo similar metabolic transformations. [, ] These transformations include N-demethylation and hydroxylation, followed by O-glucuronidation. [, ] Understanding the metabolic pathways of these compounds is crucial for assessing their potential as therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


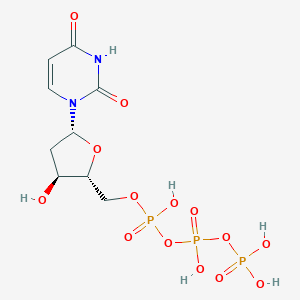
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)
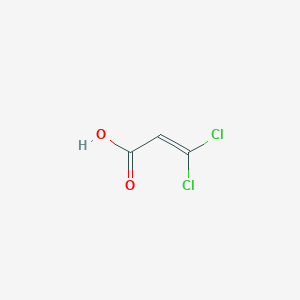

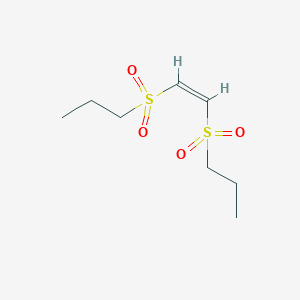
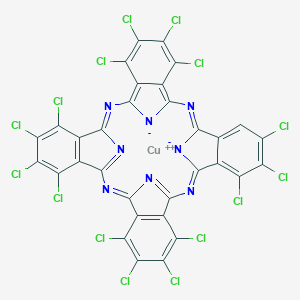
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)


